BRAF V600E Inhibition Profile
N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide is disclosed as a BRAF inhibitor within patent claims for cyclic iminopyrimidine derivatives . While specific IC50 values are not publicly reported for this compound, the patent family describes methods for treating B-Raf V600E kinase-sensitive disorders [1]. In comparison, clinically approved BRAF inhibitors such as vemurafenib (PLX4032) exhibit IC50 values of 31 nM for BRAF V600E and 100 nM for wild-type BRAF [2], whereas dabrafenib shows IC50 values of 0.8 nM for BRAF V600E and 3.2 nM for wild-type BRAF [3]. The cyclic iminopyrimidine scaffold offers a distinct chemical architecture that may confer different selectivity and binding kinetics compared to these established agents, though direct quantitative comparisons are not available in the public domain.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Vemurafenib: BRAF V600E IC50 = 31 nM, wild-type BRAF IC50 = 100 nM; Dabrafenib: BRAF V600E IC50 = 0.8 nM, wild-type BRAF IC50 = 3.2 nM |
| Quantified Difference | Not calculable |
| Conditions | Biochemical kinase assay |
Why This Matters
Selection of BRAF inhibitors for research requires understanding of relative potency and selectivity; while direct quantitative data are limited for this compound, its distinct chemical class may offer advantages in specific experimental contexts where alternative binding modes are desired.
- [1] Chen C. Cyclic iminopyrimidine derivatives as kinase inhibitors. U.S. Patent No. 11,254,680. February 22, 2022. View Source
- [2] Bollag G, Hirth P, Tsai J, et al. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature. 2010;467(7315):596-599. View Source
- [3] Rheault TR, Stellwagen JC, Adjabeng GM, et al. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Med Chem Lett. 2013;4(3):358-362. View Source
